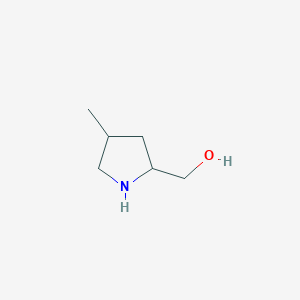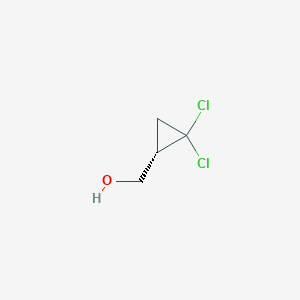
(S)-(2,2-Dichlorocyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2,2-Dichlorocyclopropyl)methanol is a chemical compound with the molecular formula C4H6Cl2O. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dichlorocyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with an appropriate alkene, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2,2-Dichlorocyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropyl compounds.
Substitution: Formation of various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(S)-(2,2-Dichlorocyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-(2,2-Dichlorocyclopropyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the cyclopropyl ring provides structural rigidity. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
®-(2,2-Dichlorocyclopropyl)methanol: The enantiomer of (S)-(2,2-Dichlorocyclopropyl)methanol, with similar chemical properties but different stereochemistry.
1,1-Dichloro-2-(hydroxymethyl)cyclopropane: A related compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both chlorine atoms and a hydroxymethyl group on the cyclopropyl ring
Propiedades
Fórmula molecular |
C4H6Cl2O |
|---|---|
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
[(1S)-2,2-dichlorocyclopropyl]methanol |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 |
Clave InChI |
KRHRPJKHUHTSDK-VKHMYHEASA-N |
SMILES isomérico |
C1[C@H](C1(Cl)Cl)CO |
SMILES canónico |
C1C(C1(Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


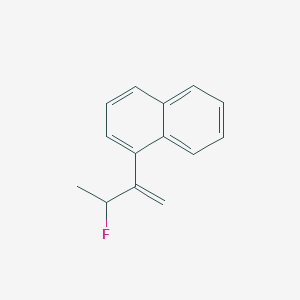

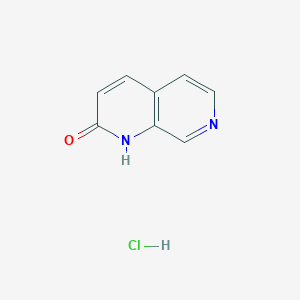
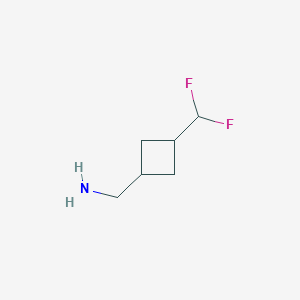
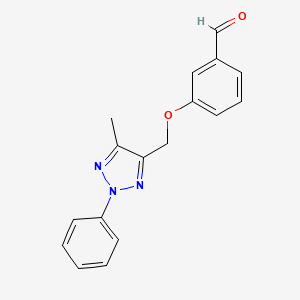
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
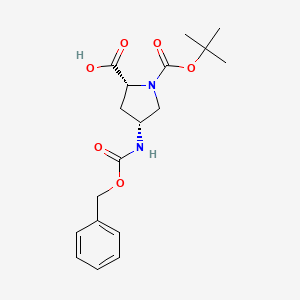
![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
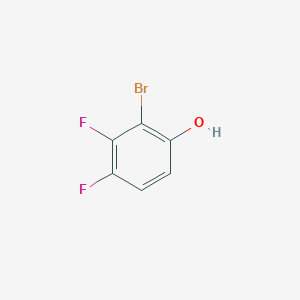
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
